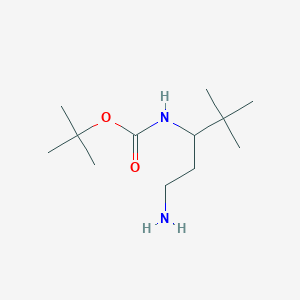
2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid is a synthetic organic compound that features a pyrazole ring attached to a propanoic acid backbone
Preparation Methods
The synthesis of 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid typically involves the reaction of 2-amino-2-methylpropanoic acid with a pyrazole derivative under specific conditions. One common method includes the use of a coupling reagent to facilitate the formation of the pyrazole ring. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
2-Amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the amino or pyrazole groups are replaced by other functional groups. Common reagents include halides and alkylating agents.
Condensation: This reaction involves the combination of the compound with other molecules to form larger structures, often facilitated by acidic or basic catalysts.
Scientific Research Applications
2-Amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
2-Amino-2-methyl-3-(1H-pyrazol-1-yl)propanoic acid can be compared with other similar compounds, such as:
2-Amino-2-methyl-3-(1H-imidazol-1-yl)propanoic acid: This compound features an imidazole ring instead of a pyrazole ring, leading to different chemical and biological properties.
2-Amino-2-methyl-3-(1H-triazol-1-yl)propanoic acid:
2-Amino-2-methyl-3-(1H-pyrrol-1-yl)propanoic acid: This compound contains a pyrrole ring, which affects its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific structural features and the resulting properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-amino-2-methyl-3-pyrazol-1-ylpropanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-7(8,6(11)12)5-10-4-2-3-9-10/h2-4H,5,8H2,1H3,(H,11,12) |
InChI Key |
OTTIYQKNLOFVIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=CC=N1)(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![5-Fluoro-N-methylbicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B15256132.png)
![2-[2-Oxo-5-(propan-2-yl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B15256137.png)

